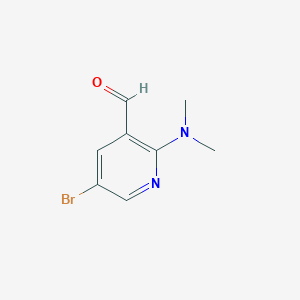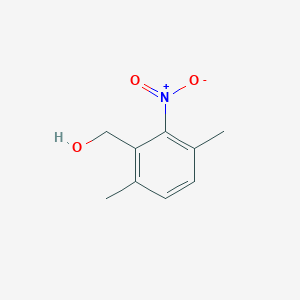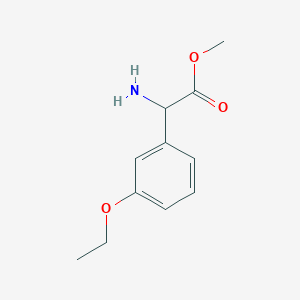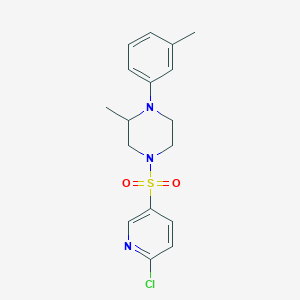
4-(6-Chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is a complex organic compound characterized by its unique structure, which includes a chloropyridinyl group, a sulfonyl group, and a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine typically involves multiple steps, starting with the preparation of the chloropyridinyl sulfonyl intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to yield the final product. Common reagents used in these reactions include chlorinating agents, sulfonating agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridinyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(6-chloropyridin-3-yl)sulfonyl]morpholine
- 4-[(6-chloropyridin-3-yl)sulfonyl]piperidine
- 4-[(6-chloropyridin-3-yl)sulfonyl]tetrahydropyridine
Uniqueness
4-[(6-chloropyridin-3-yl)sulfonyl]-2-methyl-1-(3-methylphenyl)piperazine is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
851689-03-7 |
|---|---|
Fórmula molecular |
C17H20ClN3O2S |
Peso molecular |
365.9 g/mol |
Nombre IUPAC |
4-(6-chloropyridin-3-yl)sulfonyl-2-methyl-1-(3-methylphenyl)piperazine |
InChI |
InChI=1S/C17H20ClN3O2S/c1-13-4-3-5-15(10-13)21-9-8-20(12-14(21)2)24(22,23)16-6-7-17(18)19-11-16/h3-7,10-11,14H,8-9,12H2,1-2H3 |
Clave InChI |
XIPABHNKOLRXFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1C2=CC=CC(=C2)C)S(=O)(=O)C3=CN=C(C=C3)Cl |
Solubilidad |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3,4-Dichlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B13551053.png)
![(7Z)-7-[(dimethylamino)methylidene]spiro[4.5]decan-6-one](/img/structure/B13551055.png)
![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13551073.png)
![1-methyl-5-{[(5-methylpyridin-2-yl)oxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13551079.png)
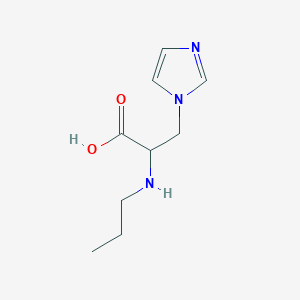
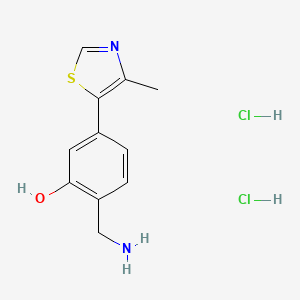
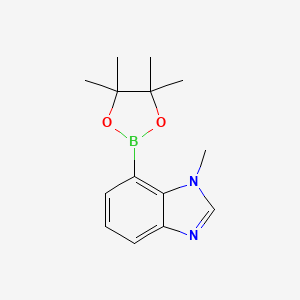
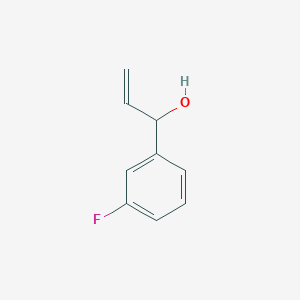
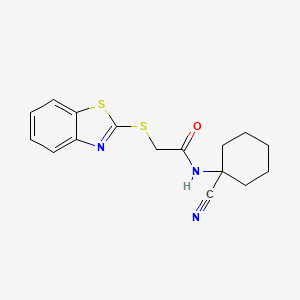
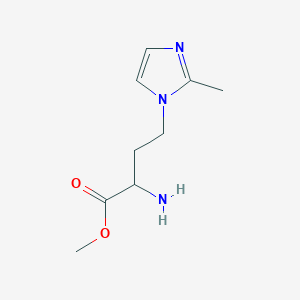
![2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B13551108.png)
